molecular formula C9H5ClN2O B8702226 3-Chloro-1,8-naphthyridine-4-carbaldehyde

3-Chloro-1,8-naphthyridine-4-carbaldehyde

Cat. No. B8702226
M. Wt: 192.60 g/mol
InChI Key: CIFRMFRMKZMCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1,8-naphthyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C9H5ClN2O and its molecular weight is 192.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-1,8-naphthyridine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1,8-naphthyridine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-1,8-naphthyridine-4-carbaldehyde

Molecular Formula

C9H5ClN2O

Molecular Weight

192.60 g/mol

IUPAC Name

3-chloro-1,8-naphthyridine-4-carbaldehyde

InChI

InChI=1S/C9H5ClN2O/c10-8-4-12-9-6(7(8)5-13)2-1-3-11-9/h1-5H

InChI Key

CIFRMFRMKZMCOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2N=C1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Chloro4-methyl-[1,8]naphthyridine (3.0 g, 16.7 mmol) from Step 3 was dissolved in 4:1 dioxane:water (30 mL) and selenium dioxide (5.9 g, 50.4 mmol) was added. The reaction mixture was heated (110° C.) for 2.5 h, cooled to RT, poured into satd. aq. NaHCO3 (30 mL) and water (10 mL). The mixture was subsequently treated with DCM (80 mL) and the solids filtered off through Celite and rinsing the filter cake with DCM. After separating the aqueous and organic layers, the aqueous phase was re-extracted with DCM (4×80 mL) and the combined organics were dried (Na2SO4) and concentrated. The crude product was chromatographed by SGC (MeCN eluant) to yield the title compound 3-chloro-[1,8]naphthyridine-4-carbaldehyde (1.0 g, 5.2 mmol). Note: owing to weak UV activity, it was found more efficacious to monitor column fractions with MS rather than UV, as in Step 3. MS (ESI+) for m/z 193 (M+H)+. 1H NMR(CDCl3)δ 10.79 (s, 1H), 9.28 (dd, 1H), 9.17 (s, 1H), 9.14 (dd, 1H), 7.63(dd. 1H).
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